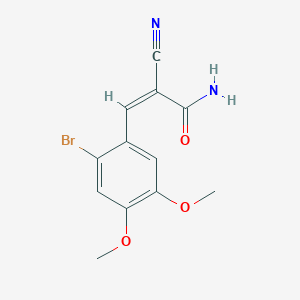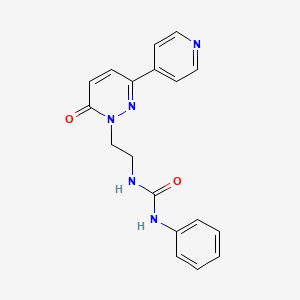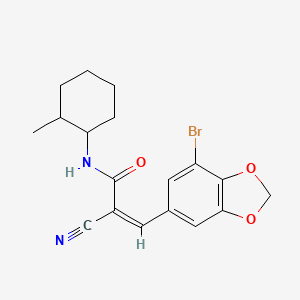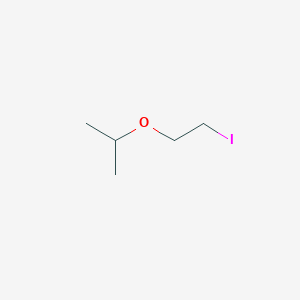
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide derivatives have been explored in the synthesis of zinc phthalocyanine compounds. These compounds demonstrate promising photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield are key for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Chemistry
The compound is utilized in various structural and synthetic chemistry applications. For example, N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and its derivatives have been synthesized and analyzed using X-ray single-crystal analysis and DFT calculations. These studies offer valuable insights into the molecular structures and potential applications in materials science and organic synthesis (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).
Antagonists in Neuropharmacology
This compound has also been investigated in the field of neuropharmacology. Derivatives of this compound, such as SB-399885, are studied for their potential as selective 5-HT6 receptor antagonists. These compounds have shown promise in enhancing cognitive properties and are being explored for their potential therapeutic utility in treating cognitive deficits related to conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anti-HIV Research
In the realm of antiviral research, certain derivatives of this compound have been synthesized as potential anti-HIV agents. Their in vitro activity against HIV-1 has been tested, showing some compounds with promising results, thus indicating potential for future antiviral drug development (Brzozowski & Sa̧czewski, 2007).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of sulfonamides, including derivatives of this compound, have been examined. These studies indicate that such compounds can be effective against various bacterial and fungal pathogens, thus highlighting their potential in developing new antimicrobial agents (Ahmad & Farrukh, 2012).
Mecanismo De Acción
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide” and similar compounds may continue to be subjects of interest in future research.
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-9-16(10-7-14)26(23,24)20-15-8-11-18(25-2)17(13-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPALVSFSPQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)





![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B3001753.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
